7-Chloro-6-fluoro-1H-indole-2-carbaldehyde
Overview
Description
7-Chloro-6-fluoro-1H-indole-2-carbaldehyde is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-fluoro-1H-indole-2-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Bartoli indole synthesis, which uses functionalized vinyl magnesium bromide and nitrobenzenes . Another approach involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles via a formal reductive C(sp2)–H amination reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-6-fluoro-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 7-Chloro-6-fluoro-1H-indole-2-carboxylic acid.
Reduction: 7-Chloro-6-fluoro-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-6-fluoro-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-6-fluoro-1H-indole-2-carbaldehyde is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the indole ring suggests potential binding to biological macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
- 6-Fluoro-1H-indole-2-carbaldehyde
- 7-Chloro-1H-indole-2-carbaldehyde
- 5-Fluoro-1H-indole-2-carbaldehyde
Comparison: 7-Chloro-6-fluoro-1H-indole-2-carbaldehyde is unique due to the simultaneous presence of both chlorine and fluorine atoms on the indole ring. This dual substitution can influence its reactivity and binding properties, making it distinct from other indole derivatives .
Properties
IUPAC Name |
7-chloro-6-fluoro-1H-indole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-8-7(11)2-1-5-3-6(4-13)12-9(5)8/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHAOUCMCJHEPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(N2)C=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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